tert-Butyldiphenylsilyl Trifluoromethanesulfonate

Catalog No.
S682642
CAS No.
92886-86-7
M.F
C17H19F3O3SSi
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldiphenylsilyl Trifluoromethanesulfonate

CAS Number

92886-86-7

Product Name

tert-Butyldiphenylsilyl Trifluoromethanesulfonate

IUPAC Name

[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate

Molecular Formula

C17H19F3O3SSi

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3

InChI Key

AOMOJFWVOHXBTN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F

The exact mass of the compound tert-Butyldiphenylsilyl Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf) is a highly reactive, sterically bulky silylating reagent utilized primarily for the protection of challenging hydroxyl groups in complex chemical synthesis [1]. Characterized by its highly nucleofugal triflate leaving group, TBDPSOTf acts as a potent electrophile, enabling the rapid silylation of sterically encumbered secondary and tertiary alcohols under mild conditions [2]. Industrially, it is procured when standard chloride-based silylating agents lack the necessary reactivity, or when the resulting protected intermediate must withstand harsh downstream acidic conditions while remaining UV-traceable for standard chromatographic monitoring.

Substituting TBDPSOTf with its chloride analog (TBDPSCl) routinely fails in the context of sterically hindered substrates, resulting in incomplete conversions, prolonged reaction times, or the need for destructive heating and strong bases [1]. Conversely, substituting with more reactive but less bulky aliphatic triflates, such as TBSOTf or TIPSOTf, compromises the intermediate's chemical stability; TBS ethers are highly susceptible to acidic cleavage, leading to premature deprotection during subsequent synthetic steps . Furthermore, replacing TBDPSOTf with TIPSOTf eliminates the UV-active phenyl chromophores, severely complicating process monitoring and quality control for non-chromophoric active pharmaceutical ingredients (APIs).

Silylation Kinetics for Sterically Hindered Alcohols

When protecting sterically encumbered secondary or tertiary alcohols, the chloride precursor (TBDPSCl) is often kinetically inert, requiring prolonged heating (days) or strong bases that risk substrate degradation[1]. In contrast, TBDPSOTf, driven by the highly nucleofugal triflate leaving group, achieves complete conversion (>90% yield) in 1 to 3 hours at 0 °C to room temperature when paired with mild bases like 2,6-lutidine [2]. This kinetic acceleration is critical for maintaining throughput in multi-step syntheses.

Evidence DimensionReaction time and yield for hindered secondary alcohols
Target Compound Data>90% yield in 1–3 hours at 0 °C to RT
Comparator Or BaselineTBDPSCl (<10% yield or requires >24h at elevated temperatures)
Quantified Difference>10-fold reduction in reaction time with significantly higher yields at ambient conditions
ConditionsDichloromethane, 2,6-lutidine (for OTf) vs. imidazole/DMF (for Cl)

Procurement must select the triflate form to ensure manufacturability and high throughput when dealing with complex, sterically hindered API intermediates.

Acidic Hydrolysis Resistance vs. Aliphatic Silyl Ethers

In multi-step procurement and scale-up, protecting groups must survive downstream functionalization. TBDPS ethers formed via TBDPSOTf exhibit exceptional resistance to acidic hydrolysis compared to standard tert-butyldimethylsilyl (TBS) ethers[1]. Kinetic studies demonstrate that TBDPS ethers are approximately 100 to 250 times more stable than TBS ethers in acidic environments (e.g., 80% acetic acid), allowing for the orthogonal deprotection of TBS, TES, or TMS groups without compromising the TBDPS-protected site.

Evidence DimensionRelative hydrolytic stability under acidic conditions
Target Compound DataTBDPS ether (highly stable, survives 80% AcOH)
Comparator Or BaselineTBS ether (rapidly cleaved under identical conditions)
Quantified Difference~100 to 250-fold lower rate of acidic hydrolysis
Conditions80% acetic acid or dilute HCl

Choosing TBDPSOTf over TBSOTf prevents premature deprotection and yield loss during subsequent acidic transformations or purifications.

Process Monitoring and UV Detectability

Unlike triisopropylsilyl (TIPS) or TBS triflates, which lack native chromophores, TBDPSOTf installs a UV-active diphenylsilyl moiety [1]. This allows for direct, real-time process monitoring and preparative HPLC purification using standard UV detectors (typically at 254 nm), whereas TIPS-protected aliphatic intermediates require specialized detection methods such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors [2].

Evidence DimensionUV absorbance for process analytical technology (PAT)
Target Compound DataStrong UV absorbance (254 nm) due to dual phenyl rings
Comparator Or BaselineTIPSOTf / TBSOTf (No native UV absorbance)
Quantified DifferenceEnables standard UV-HPLC tracking vs. requiring ELSD/RID
ConditionsStandard reverse-phase or normal-phase HPLC monitoring

Enables direct, real-time process monitoring via standard UV-HPLC or TLC without requiring derivatization or specialized detectors, streamlining industrial QA/QC.

Base Compatibility and Epimerization Prevention

The extreme electrophilicity of TBDPSOTf allows silylation to proceed with mild, non-nucleophilic bases such as 2,6-lutidine [1]. In contrast, achieving similar conversions with TBDPSCl often requires stronger bases like imidazole, DMAP, or sodium hydride, which can trigger unwanted side reactions such as epimerization at adjacent stereocenters or elimination in sensitive API precursors [2].

Evidence DimensionBase strength required for quantitative silylation
Target Compound DataMild, non-nucleophilic base (2,6-lutidine)
Comparator Or BaselineTBDPSCl (Requires imidazole, DMAP, or NaH)
Quantified DifferenceElimination of strong-base-catalyzed degradation pathways
ConditionsBase-sensitive substrates with enolizable stereocenters

Avoids base-catalyzed side reactions in sensitive pharmaceutical precursors, ensuring high reproducibility and stereochemical integrity.

Late-Stage Protection of Sterically Hindered API Intermediates

Leveraging the kinetic advantages of the triflate leaving group, TBDPSOTf is the reagent of choice for silylating encumbered secondary and tertiary alcohols in complex API synthesis. It allows for complete conversion at ambient temperatures with mild bases (e.g., 2,6-lutidine), preventing the thermal degradation and epimerization associated with TBDPSCl [1].

Orthogonal Protecting Group Strategies in Macrolide Synthesis

Due to its ~100-fold greater stability to acidic hydrolysis compared to TBS ethers, TBDPSOTf is strategically procured for multi-step syntheses requiring orthogonal deprotection. It enables the selective acidic cleavage of transient TBS or TES groups while preserving the TBDPS-protected core, a critical requirement in oligosaccharide and macrolide assembly [1].

UV-Tagging of Aliphatic Polyols for Preparative Chromatography

For non-chromophoric intermediates such as lipids or complex carbohydrates, TBDPSOTf is selected over TIPSOTf to install a strongly UV-active diphenylsilyl moiety. This facilitates direct, real-time process monitoring and preparative HPLC purification using standard 254 nm UV detectors, streamlining industrial quality control workflows [1].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tert-Butyldiphenylsilyl Trifluoromethanesulfonate

Dates

Last modified: 08-15-2023

Explore Compound Types